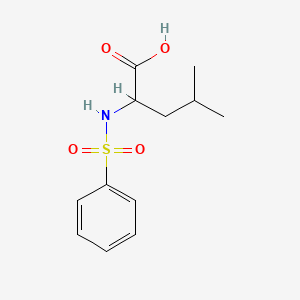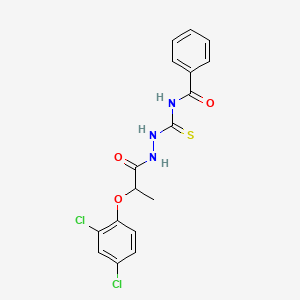
2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide, also known as DTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Global Trends in 2,4-D Research
Analysis of the scientific literature reveals significant advancements in the understanding of 2,4-D (2,4-dichlorophenoxyacetic acid) toxicity and mutagenicity. Research led by Zuanazzi et al. (2020) employed scientometric review techniques to map out the global contributions and trends in this area. The study highlighted the United States, Canada, and China as leading contributors to research on 2,4-D. Key areas of focus have been identified as occupational risk, neurotoxicity, resistance or tolerance to herbicides, impacts on non-target species, and molecular imprinting strategies. Future research directions are suggested to concentrate on molecular biology, especially gene expression, and assessment of exposure in human or other vertebrate bioindicators, alongside pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment in the Pesticide Industry
In the context of environmental protection and resource reclamation, Goodwin et al. (2018) reviewed the treatment options for managing wastewater produced by the pesticide industry, with a focus on 2,4-D and other chlorophenoxy herbicides. The study emphasized the effectiveness of biological processes and granular activated carbon in removing up to 80-90% of toxic pollutants from high-strength wastewaters. This research underscores the importance of experimental evaluation of treatment processes for designing efficient and cost-effective wastewater treatment plants (Goodwin, Carra, Campo, & Soares, 2018).
Microbial Biodegradation of 2,4-D
Magnoli et al. (2020) provided an overview of the role of microorganisms in the degradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). The study highlights the advantages of utilizing microbial processes for the remediation of environments contaminated with 2,4-D, thus protecting public health and preventing environmental pollution. This perspective aligns with the need for sustainable and environmentally friendly approaches to manage pesticide residues in agricultural settings (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Sorption of 2,4-D to Soil and Minerals
Research by Werner, Garratt, and Pigott (2012) delved into the sorption dynamics of 2,4-D and related phenoxy herbicides to various soil components. Their comprehensive review of soil-water distribution coefficients provides valuable insights into how 2,4-D interacts with soil organic matter and iron oxides, which are crucial for understanding its environmental mobility and persistence. This work is foundational for developing strategies to mitigate the environmental impact of 2,4-D and similar herbicides (Werner, Garratt, & Pigott, 2012).
作用機序
Target of Action
Compounds similar to “2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide” often target specific enzymes or receptors in the body. For example, 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with a similar structure, is known to mimic natural auxin, a type of plant hormone .
Mode of Action
The compound “2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide” might interact with its targets by binding to them, thereby altering their function. This could lead to changes in cellular processes .
Biochemical Pathways
Similar compounds often affect pathways related to growth and development .
Result of Action
Similar compounds often lead to changes in cell growth and development .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide”. For example, the efficacy of similar compounds can be influenced by the pH of the environment .
特性
IUPAC Name |
N-[[2-(2,4-dichlorophenoxy)propanoylamino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-10(25-14-8-7-12(18)9-13(14)19)15(23)21-22-17(26)20-16(24)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,23)(H2,20,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJHTGUCHYJAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC(=O)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

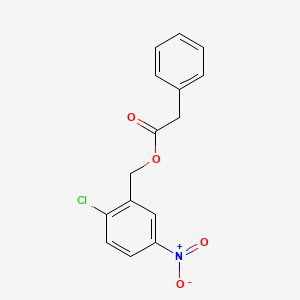
![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)
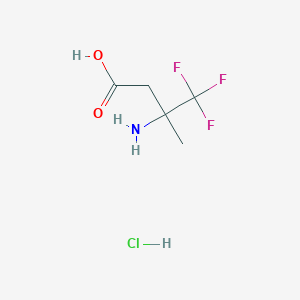

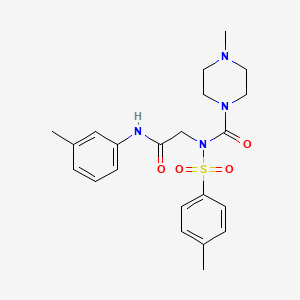
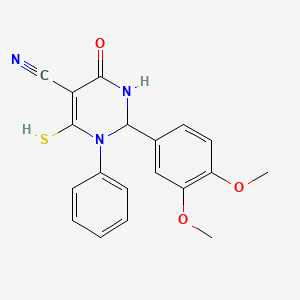

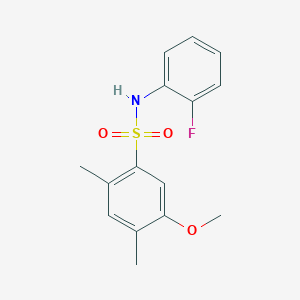
![4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2512575.png)
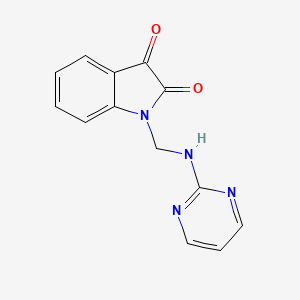
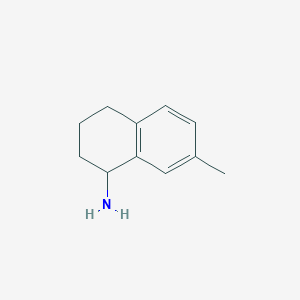
![9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512582.png)
